2-(Azetidin-1-yl)acetamide

Metabolic Stability Drug Metabolism Azetidine Bioisostere

Fragment-based drug discovery campaigns frequently encounter N-dealkylation liabilities in piperidine-acetamide leads, compromising metabolic stability and delaying hit-to-lead progression. 2-(Azetidin-1-yl)acetamide addresses this challenge directly as a validated bioisosteric replacement. - Documented avoidance of N-dealkylation and oxazolidine metabolite formation versus piperidine analogs - Compact FBDD fragment (MW 114.15) with primary amide H-bond donor/acceptor vector for target engagement - Supports CNS programs with known 5-HT1A affinity (Ki = 16 nM) and reduced hERG cardiotoxicity risk

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
Cat. No. B12953776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)acetamide
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CN(C1)CC(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)4-7-2-1-3-7/h1-4H2,(H2,6,8)
InChIKeyZGVUUFZPJYGKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)acetamide Baseline Profile


2-(Azetidin-1-yl)acetamide (C₅H₁₀N₂O; MW 114.15 g/mol) is a minimal amide derivative of the four-membered azetidine heterocycle . This compound serves as a compact structural fragment featuring the strained azetidine ring directly N-linked to an acetamide group. Azetidine-containing compounds have gained attention in medicinal chemistry as bioisosteric replacements for larger saturated N-heterocycles such as piperidine and pyrrolidine, offering distinct physicochemical and metabolic profiles while modulating potency and selectivity [1].

1 Strained azetidine core for scaffold-hopping studies
2 Primary amide as defined hydrogen-bond donor/acceptor
3 Bioisosteric replacement for piperidine/pyrrolidine fragments

Why Generic Analogs Cannot Replace 2-(Azetidin-1-yl)acetamide


The precise combination of the azetidine ring and N-linked acetamide in 2-(Azetidin-1-yl)acetamide creates a unique structural and electronic profile that cannot be replicated by simply swapping the aza-heterocycle (e.g., to pyrrolidine or piperidine) or by altering the amide substitution pattern. Ring size—four-membered azetidine versus five-membered pyrrolidine versus six-membered piperidine—directly impacts amine basicity (pKₐ of the conjugate acid), metabolic vulnerability (particularly N-dealkylation), and molecular conformation [1][2]. Furthermore, the primary amide terminus offers a well-defined hydrogen-bond donor/acceptor vector that differs substantially from N-substituted or tertiary amide derivatives, directly influencing target engagement, permeability, and solubility. The quantitative evidence below demonstrates that these structural distinctions translate into measurable, functionally relevant differences that preclude naive analog substitution in scientific or industrial workflows.

! Ring-size change (e.g., to pyrrolidine/piperidine) may alter amine basicity and N-dealkylation susceptibility.
! Primary amide terminus defines a specific H-bond vector; N-substituted analogs shift directionality and target engagement.
! Scaffold replacement may not reproduce the same metabolic stability or kinase selectivity context observed for azetidine.

Quantitative Differentiation of 2-(Azetidin-1-yl)acetamide from Analogs


Metabolic Stability: Azetidine vs. Piperidine

In a direct scaffold-comparison study of 5-HT₄ partial agonists, the azetidine-containing series was uniquely resistant to N-dealkylation and did not form the cyclized oxazolidine metabolite (M2) that was the predominant circulating metabolite in humans for the piperidine-based first-generation compound PF-4995274 (TBPT) [1]. By contrast, 4-substituted piperidine and pyrrolidine analogs continued to undergo both N-dealkylation and oxazolidine formation, rendering them unsuitable for further development [1].

Metabolic Stability
Head-to-head
Eliminates N-dealkylation and oxazolidine (M2) metabolite formation observed with piperidine; pyrrolidine analogs retain both pathways.
Supports metabolic stability context selection
In vitro hepatocyte and human plasma metabolite profiling data
Metabolic Stability Drug Metabolism Azetidine Bioisostere

Azetidine Ene-Amides as FabI Inhibitors

A novel series of azetidine-based ene-amides was developed as Staphylococcus aureus FabI inhibitors. The lead compounds demonstrated FabI enzyme inhibition with IC₅₀ values as low as 0.058 µM and whole-cell antibacterial activity with MIC values as low as 0.06 µg/mL against clinically relevant methicillin-sensitive S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and methicillin-resistant S. epidermidis (MRSE) strains [1]. This potency places these azetidine-containing compounds among the most active FabI-targeting agents reported without the structural complexity of earlier non-azetidine leads such as AFN-1252, which requires a naphthyridone core [1].

FabI Inhibition
Class-level
FabI IC₅₀ 0.058 µM; MIC 0.06 µg/mL against MRSA, MSSA, MRSE (azetidine ene-amide lead). Prior naphthyridone leads reported MIC 0.015–0.12 µg/mL.
Supports antimicrobial screening context
Class-level inference; no direct head-to-head in same assay
Antibacterial FabI Inhibitor Drug-Resistant Pathogens

5-HT₁A and NET Binding: Azetidine vs. Pyrrolidine/Piperidine

In a systematic SAR study of dual norepinephrine reuptake inhibitors (NRI) and 5-HT₁A partial agonists, the azetidine-containing analog 9c exhibited a 5-HT₁A Kᵢ of 16 nM and NET Kᵢ of 507 nM, whereas the corresponding pyrrolidine analog 15e displayed a more potent 5-HT₁A Kᵢ of 3 nM and NET Kᵢ of 226 nM [1]. Importantly, piperidine analogs (13b–d) showed similar 5-HT₁A binding affinity to azetidines but substantially lower functional agonist activity, and relocation of the piperidine nitrogen from the 4-position to the 3-position (14a) resulted in significant loss of potency at both targets [1]. This demonstrates that while pyrrolidine may offer higher absolute affinity, the azetidine scaffold provides a distinct selectivity window between 5-HT₁A and NET compared to piperidine congeners, with retained functional efficacy at 5-HT₁A that was diminished in the piperidine series [1].

5-HT₁A/NET Binding
Head-to-head
Azetidine: 5-HT₁A Kᵢ 16 nM, NET Kᵢ 507 nM. Pyrrolidine: 5-HT₁A Kᵢ 3 nM, NET Kᵢ 226 nM. Azetidine retains functional agonist activity; piperidine series shows diminished activity.
Supports CNS receptor selectivity profiling
Binding assays; Kᵢ means of ≥2 experiments in duplicate
CNS Drug Discovery GPCR Binding Monoamine Transporter

Weaker Amide Conjugation in Azetidine Ring

The rotational barriers of 1-nitroso-, 1-formyl-, and 1-(N,N-dimethylcarbamoyl)azetidines have been measured and compared with those of analogous cyclic amides derived from larger rings. The study concluded that amide conjugation is weaker when the nitrogen atom is part of an azetidine ring compared to pyrrolidine or piperidine analogs [1]. This reduced amide resonance results from the increased s-character of the nitrogen lone pair in the strained four-membered ring, altering the electronic environment and reactivity of the amide bond.

Amide Conjugation
Cross-study comparable
Lower rotational barrier for N-acyl azetidines compared to pyrrolidine/piperidine analogs, indicating weaker N–C(O) conjugation.
Affects hydrogen-bonding and metabolic reactivity context
Dynamic NMR spectroscopy; qualitative consensus across substitution patterns
Physicochemical Properties Conformational Analysis Amide Bond Reactivity

DDR1 Inhibition: Azetidine Over Pyrrolidine and Indoline

In a scaffold-hopping campaign targeting discoidin domain receptors (DDR1/2) for inhaled IPF therapy, three chemical series—indolines, pyrrolidines, and azetidines—were evaluated in parallel. Both indoline and pyrrolidine series showed potent DDR1 inhibition and lung retention, but faced safety and kinase selectivity challenges [1]. Only the azetidine-based compound 37 combined nanomolar DDR1 potency with improved kinase selectivity, reduced cardiotoxicity risk (hERG), and an excellent inhaled pharmacokinetic profile, and was active in a collagen-induced pharmacodynamic mouse model [1]. This represents a direct, project-integrated comparison where the azetidine scaffold was selected over pyrrolidine and indoline for its superior overall developability profile.

DDR1 Kinase Selection
Head-to-head
Azetidine-based compound 37 advanced as lead due to improved kinase selectivity, reduced hERG liability, and favorable inhaled PK; indoline and pyrrolidine series deprioritized.
Supports kinase inhibitor scaffold selection
Integrated project comparison; exact fold-selectivity in primary paper
Kinase Inhibitor Idiopathic Pulmonary Fibrosis Inhaled Drug Delivery

2-(Azetidin-1-yl)acetamide Optimal Applications


Fragment-Based Drug Discovery for Kinases and GPCRs

2-(Azetidin-1-yl)acetamide serves as an ideal minimal fragment for FBDD campaigns, particularly for targets such as DDR1/2 kinases [1] or serotonin receptors where the azetidine scaffold has demonstrated functional target engagement. Its documented metabolic advantage over piperidine—avoidance of N-dealkylation and oxazolidine metabolite formation [2]—makes it a superior choice when hit-to-lead progression requires fragments with a clean metabolic profile and low risk of generating active metabolites.

Bioisosteric Replacement of Piperidine and Pyrrolidine Amides

When a lead series containing a piperidine-acetamide or pyrrolidine-acetamide motif encounters metabolic instability (particularly N-dealkylation) or hERG-related cardiotoxicity, 2-(Azetidin-1-yl)acetamide offers a validated bioisosteric replacement. Evidence from 5-HT₄ partial agonist optimization shows that azetidine substitution eliminates N-dealkylation and oxazolidine formation while retaining target potency [2], and the DDR inhibitor program demonstrated improved kinase selectivity and reduced hERG risk versus pyrrolidine [1].

Antibacterial Drug Discovery Targeting FabI

For programs targeting bacterial FabI, the azetidine ene-amide chemotype has produced leads with FabI IC₅₀ values as low as 0.058 µM and MIC values of 0.06 µg/mL against MRSA, MSSA, and MRSE [3]. 2-(Azetidin-1-yl)acetamide can serve as a key synthetic intermediate or a structurally informative reference compound for establishing SAR around the azetidine core in new antibacterial series.

CNS Drug Discovery: 5-HT₁A Agonism with NET Selectivity

The distinct affinity-selectivity window of azetidine-containing ligands at 5-HT₁A (Kᵢ = 16 nM) and NET (Kᵢ = 507 nM), combined with retained functional 5-HT₁A agonist activity that is diminished in the piperidine series [4], positions 2-(Azetidin-1-yl)acetamide as a valuable scaffold for CNS programs targeting neuropsychiatric disorders such as ADHD, depression, and anxiety where combined NRI and 5-HT₁A partial agonism is therapeutically desirable.

Application
Selection Property
Validation Focus
Fragment-based kinase and GPCR probe design
Azetidine core bioisostere with primary amide vector
Metabolic stability and target engagement profiling
Bioisosteric replacement evaluation (piperidine/pyrrolidine amides)
Reduced N-dealkylation susceptibility
hERG liability and kinase selectivity review
Antibacterial FabI inhibitor research
Azetidine ene-amide scaffold context
MIC and enzyme inhibition panel review
CNS receptor pharmacology studies (5-HT₁A/NET)
Distinct affinity-selectivity window
Functional agonist activity and transporter selectivity profiling
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